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Compound of Interest

Compound Name: 2-Methoxypyrimidin-5-amine

Cat. No.: B1297026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxypyrimidin-5-amine (CAS: 56621-89-7). Due to the limited availability of public
experimental spectra for this specific compound, this guide combines predicted data with
established spectroscopic characteristics of related aminopyrimidine compounds to offer a
robust analytical profile. This document is intended to support researchers in identifying and
characterizing this molecule in various experimental settings.

Chemical and Physical Properties

2-Methoxypyrimidin-5-amine is a solid with the molecular formula CsH7NsO and a molecular
weight of 125.13 g/mol .[1] It is reported to have a melting point of 119-120 °C.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 2-
Methoxypyrimidin-5-amine based on computational models and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 2-Methoxypyrimidin-5-amine
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment

Ppm

) H-4, H-6 (Pyrimidine
~8.1 Singlet 2H )

ring protons)

~4.5 Broad Singlet 2H -NHz (Amino protons)

) -OCHs (Methoxy
~3.9 Singlet 3H

protons)

Note: Predicted chemical shifts can vary depending on the solvent and the prediction software.
The broadness of the -NHz signal is due to quadrupole broadening and potential hydrogen
exchange.

Table 2: Predicted 3C NMR Spectral Data for 2-Methoxypyrimidin-5-amine

Chemical Shift (6) ppm Assignment

163 C-2 (Carbon attached to methoxy and two
nitrogens)

~145 C-4, C-6 (Pyrimidine ring carbons)

~130 C-5 (Carbon attached to the amino group)

~55 -OCHs (Methoxy carbon)

Note: These are estimated chemical shifts. Actual experimental values may differ.[2]

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for 2-Methoxypyrimidin-5-amine
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
) Asymmetric N-H ) )
3400-3300 Medium-Strong Primary Amine (-NH-2)
Stretch
) Symmetric N-H ) )
3330-3250 Medium-Strong Primary Amine (-NHz2)
Stretch
2950-2850 Medium C-H Stretch Methoxy (-OCH3)
1650-1580 Medium-Strong N-H Bend (Scissoring)  Primary Amine (-NH2)
_ C=C and C=N Ring o .
1600-1450 Medium-Strong ) Pyrimidine Ring
Stretching
1335-1250 Strong C-N Stretch Aromatic Amine
1250-1020 Strong C-O Stretch Aryl Ether (-O-CHs)
910-665 Broad, Strong N-H Wag Primary Amine (-NH-2)

Note: These are characteristic ranges for the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)

For a compound with the molecular formula CsH7NsO, the molecular ion peak (M*) in an

electron ionization (El) mass spectrum would have an odd-numbered mass-to-charge ratio

(m/z), consistent with the nitrogen rule. The expected nominal molecular weight is 125.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Methoxypyrimidin-5-amine

m/z Proposed Fragment lon Proposed Neutral Loss
125 [CsH7NsOJ* (Molecular lon)

110 [CaHaNsO]* «CHs (from -OCHs)

96 [CaHeNs]* *CHO (from methoxy group)
81 [(CaHsNa* HNCO (from ring

fragmentation)
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Note: The fragmentation pattern of pyrimidine derivatives can be complex and may involve ring
opening and rearrangements.[5][6]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a
solid organic compound like 2-Methoxypyrimidin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra to determine the chemical environment of the
hydrogen and carbon atoms.

Methodology:

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of 2-Methoxypyrimidin-5-amine for *H NMR and 20-50 mg for
13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d (CDCIs), Dimethyl sulfoxide-de (DMSO-ds)) in a clean, dry vial.

o Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5
mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.

e Instrument Parameters (Example for a 400 MHz spectrometer):

o 'HNMR:

Spectral Width: -2 to 12 ppm

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds
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= Number of Scans: 8-16

o 13C NMR:

Spectral Width: 0 to 220 ppm

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

o Data Acquisition and Processing:
o Insert the sample into the spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogenetity.

o Tune and match the probe for the desired nucleus (*H or 13C).
o Acquire the Free Induction Decay (FID).
o Perform a Fourier transform on the FID, followed by phase and baseline correction.

o Reference the spectrum using the residual solvent peak (e.g., CDCls at 7.26 ppm for *H
and 77.16 ppm for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

e Sample Preparation:
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o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened
with a volatile solvent like isopropanol or ethanol.

o Data Acquisition:

[¢]

Record a background spectrum of the clean, empty ATR crystal.

o Place a small amount of solid 2-Methoxypyrimidin-5-amine powder directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.
» Data Processing:
o The resulting spectrum should be baseline corrected if necessary.

o lIdentify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
e Sample Preparation:

o Prepare a dilute solution of 2-Methoxypyrimidin-5-amine (approximately 10-100 pg/mL)
in a volatile organic solvent such as dichloromethane or ethyl acetate.

o Ensure the sample is fully dissolved and free of any particulate matter by filtering if
necessary.
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o Transfer the solution to a 2 mL GC vial.

 Instrumentation and Conditions (Example):

o Gas Chromatograph:

Injector Temperature: 250 °C

Injection Volume: 1 pL (split or splitless mode)

Carrier Gas: Helium at a constant flow of 1 mL/min

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 pm).

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp
at 10 °C/min to 280 °C, and hold for 5 minutes.

o Mass Spectrometer:
» |onization Mode: Electron lonization (EIl) at 70 eV.
= |on Source Temperature: 230 °C
= Mass Range: m/z 40-400
o Data Acquisition and Analysis:
o Inject the sample into the GC-MS system.

o The compound will be separated on the GC column and then ionized and fragmented in

the mass spectrometer.

o Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding

to the peak of interest.

o Compare the obtained mass spectrum with spectral libraries for identification and interpret
the fragmentation pattern.
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Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses
described.

Sample Preparation -
Spectroscopic Analysis Data Output & Interpretation

NMR Dissolve in Filter intow
Deuterated Solvent NMR Tube/ NMR Spectrometer

1H & 3C NMR Spectra
(Chemical Shifts, Couplings)

@ Place Solid on
ATR Crystal FT-IR Spectrometer > ( Abg;ﬂg?g’g ds)

MS

Dilute in
Volatile Solvent ' GC-MS System > Mass Spectrum
(m/z, Fragmentation)

2-Methoxypyrimidin-
5-amine

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

provides info on identifies determines

Carbon-Hydrogen Functional Groups Molecular Weight
Framework (e.g., -NHz, -OCH?5) & Formula

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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